3-(3,4-Dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
3-(3,4-Dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline core, a nitrophenyl group, and a dimethoxyphenyl group. Its chemical properties and reactivity make it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This step involves the cyclization of an appropriate precursor to form the quinazoline ring.
Introduction of the Dimethoxyphenyl Group: This can be achieved through a substitution reaction, where the dimethoxyphenyl group is introduced onto the quinazoline core.
Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced via a coupling reaction, often using a nitrophenyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions can vary, but common reagents include halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on cellular pathways and molecular targets.
Medicine: Research is conducted to explore its potential as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: This compound shares structural similarities with 3-(3,4-Dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione, including the presence of dimethoxyphenyl groups.
3,4-Dimethoxyphenylacetonitrile: Another related compound, used as an intermediate in various chemical syntheses.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and development.
Properties
Molecular Formula |
C24H19N3O7 |
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Molecular Weight |
461.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C24H19N3O7/c1-33-21-11-10-16(13-22(21)34-2)26-23(29)18-8-3-4-9-19(18)25(24(26)30)14-20(28)15-6-5-7-17(12-15)27(31)32/h3-13H,14H2,1-2H3 |
InChI Key |
PTWWFBQXTIZVDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC(=CC=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
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